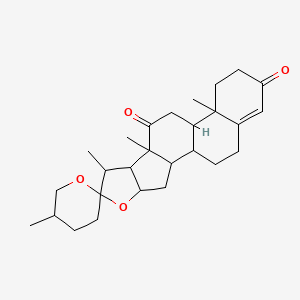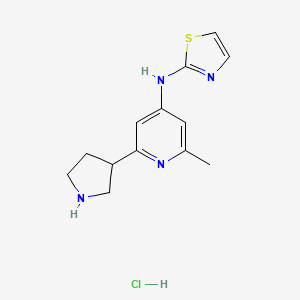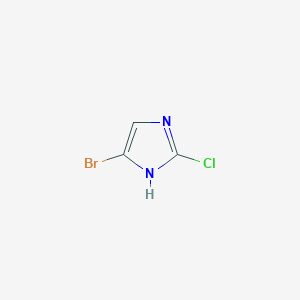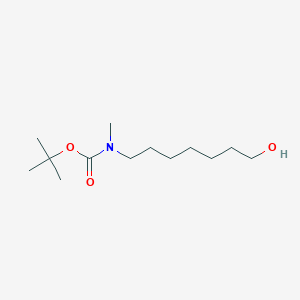![molecular formula C11H17N3O2 B12303437 rac-ethyl (2R,4S)-2,4-dimethyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate, cis](/img/structure/B12303437.png)
rac-ethyl (2R,4S)-2,4-dimethyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate, cis
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-Ethyl-(2R,4S)-2,4-Dimethyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidin-8-carboxylat, cis: ist eine heterocyclische Verbindung, die in verschiedenen Bereichen der Chemie und Biologie von großem Interesse ist. Diese Verbindung verfügt über einen einzigartigen Imidazo[1,5-a]pyrimidin-Kern, der für seine vielfältigen biologischen Aktivitäten und potenziellen therapeutischen Anwendungen bekannt ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von rac-Ethyl-(2R,4S)-2,4-Dimethyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidin-8-carboxylat, cis beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Methode umfasst die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Beispielsweise kann die Reaktion von 2-Amino-4,6-dimethylpyrimidin mit Ethylchlorformiat in Gegenwart einer Base wie Triethylamin die gewünschte Verbindung ergeben .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann kontinuierliche Verfahren umfassen, um die Effizienz und Ausbeute zu verbessern. Fließmikroreaktorsysteme wurden eingesetzt, um funktionelle Gruppen direkt in organische Verbindungen einzuführen, wodurch der Prozess nachhaltiger und skalierbarer wird .
Chemische Reaktionsanalyse
Reaktionstypen
rac-Ethyl-(2R,4S)-2,4-Dimethyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidin-8-carboxylat, cis durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen sind üblich, wobei halogenierte Derivate gebildet werden können.
Gängige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Halogenierung mit N-Bromsuccinimid (NBS) in Gegenwart von Licht.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Imidazo[1,5-a]pyrimidine, die für spezifische Anwendungen weiter funktionalisiert werden können .
Analyse Chemischer Reaktionen
Types of Reactions
rac-ethyl (2R,4S)-2,4-dimethyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions include various substituted imidazo[1,5-a]pyrimidines, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer Moleküle.
Biologie: Untersucht auf seine antimikrobiellen und antiviralen Eigenschaften.
Medizin: Potenzielles Therapeutikum zur Behandlung verschiedener Krankheiten aufgrund seiner bioaktiven Kernstruktur.
Industrie: Verwendung bei der Entwicklung neuer Materialien und Katalysatoren
Wirkmechanismus
Der Wirkmechanismus von rac-Ethyl-(2R,4S)-2,4-Dimethyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidin-8-carboxylat, cis beinhaltet die Wechselwirkung mit spezifischen molekularen Zielstrukturen. Es kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu den gewünschten biologischen Effekten führt. Die genauen Pfade hängen von der jeweiligen Anwendung und dem Ziel ab .
Wirkmechanismus
The mechanism of action of rac-ethyl (2R,4S)-2,4-dimethyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate, cis involves interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Oxopyrrolidin-Derivate: Bekannt für ihre analgetischen und entzündungshemmenden Eigenschaften.
Kondensierte Pyrimidine: Strukturanaloge, die in der antiviralen Forschung eingesetzt werden.
Einzigartigkeit
rac-Ethyl-(2R,4S)-2,4-Dimethyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidin-8-carboxylat, cis zeichnet sich durch seinen einzigartigen Imidazo[1,5-a]pyrimidin-Kern aus, der eine vielseitige Plattform für verschiedene Modifikationen und Anwendungen bietet. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen, und sein Potenzial in mehreren Bereichen machen es zu einer Verbindung von großem Interesse .
Eigenschaften
Molekularformel |
C11H17N3O2 |
|---|---|
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
ethyl 2,4-dimethyl-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate |
InChI |
InChI=1S/C11H17N3O2/c1-4-16-11(15)9-10-13-7(2)5-8(3)14(10)6-12-9/h6-8,13H,4-5H2,1-3H3 |
InChI-Schlüssel |
APFUHWWWVRJMMS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C2NC(CC(N2C=N1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N'-(9H-Fluoren-9-ylidenedi-4,1-phenylene)bis[1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxamide]](/img/structure/B12303356.png)
![[3-Hydroxy-5-oxo-4-pentyl-5h-furan-(2z)-ylidene]-acetic acid](/img/structure/B12303360.png)
![3,6,9,15-Tetraazabicyclo[9.3.1] pentadeca-1(15),11,13-triene-4-S-(4-isothiocyanatobenzyl)-3,6,9-triacetic acid](/img/structure/B12303363.png)




![2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium;4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate](/img/structure/B12303403.png)



![1',4-Didehydro-1-deoxy-3'-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,4-dihydro-1-oxorifamycinVIII](/img/structure/B12303441.png)
![2-[4-(Pyridin-4-yl)phenyl]ethanol](/img/structure/B12303444.png)
